Cas no 1396792-19-0 (N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide)

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide is a specialized organic compound featuring a benzamide core substituted with a trifluoromethyl group at the para position and a 3-hydroxy-4,4-dimethylpentyl chain at the amide nitrogen. The trifluoromethyl group enhances the molecule's electron-withdrawing properties, potentially improving stability and reactivity in synthetic applications. The hydroxyl and dimethyl-substituted alkyl chain contribute to its solubility profile and steric characteristics, making it useful in medicinal chemistry and agrochemical research. This compound may serve as an intermediate in the synthesis of bioactive molecules, leveraging its unique structural features for targeted modifications. Its well-defined structure allows for precise functionalization in complex chemical pathways.
N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide structure
1396792-19-0 structure
Product Name:N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide
CAS No:1396792-19-0
MF:C15H20F3NO2
MW:303.320014953613
CID:6209174
PubChem ID:71787595
Update Time:2025-06-09

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide
    • AKOS024536508
    • 1396792-19-0
    • F6190-0637
    • Inchi: 1S/C15H20F3NO2/c1-14(2,3)12(20)8-9-19-13(21)10-4-6-11(7-5-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)
    • InChI Key: JLLJNXBJQVRHEK-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C(NCCC(C(C)(C)C)O)=O)(F)F

Computed Properties

  • Exact Mass: 303.14461337g/mol
  • Monoisotopic Mass: 303.14461337g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 49.3Ų

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6190-0637-2μmol
N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide
1396792-19-0
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$57.0 2023-09-09
Life Chemicals
F6190-0637-5μmol
N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide
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F6190-0637-10μmol
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F6190-0637-1mg
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F6190-0637-2mg
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F6190-0637-5mg
N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide
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F6190-0637-10mg
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N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide Related Literature

Additional information on N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide

Comprehensive Overview of N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide (CAS No. 1396792-19-0)

In the realm of specialty chemicals and pharmaceutical intermediates, N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide (CAS No. 1396792-19-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its trifluoromethyl group and hydroxy-dimethylpentyl moiety, is often explored in drug discovery and material science. Researchers and industry professionals frequently search for its synthesis methods, physicochemical properties, and applications in medicinal chemistry, making it a topic of growing interest.

The molecular structure of N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide features a benzamide core linked to a 3-hydroxy-4,4-dimethylpentyl chain, which contributes to its lipophilicity and metabolic stability. The presence of the trifluoromethyl group enhances its electronic properties, making it valuable for designing bioactive molecules. Recent studies highlight its relevance in targeting enzyme inhibitors and receptor modulators, aligning with trends in precision medicine and small-molecule therapeutics.

From a synthetic perspective, CAS No. 1396792-19-0 is typically prepared via amide coupling reactions involving 4-(trifluoromethyl)benzoic acid derivatives and 3-hydroxy-4,4-dimethylpentylamine. Optimizing reaction conditions to achieve high yields and purity is a common focus in organic chemistry forums. Additionally, its solubility in polar solvents like DMSO and methanol makes it suitable for in vitro assays and formulation development.

The compound's potential extends beyond pharmaceuticals. Its thermal stability and electronic effects have sparked interest in advanced materials, such as liquid crystals and polymeric additives. Environmental considerations, including biodegradability and green chemistry approaches, are also being explored to align with sustainable development goals (SDGs).

In summary, N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide represents a versatile scaffold with broad applicability. Its integration into drug design pipelines and material innovation underscores its importance in modern research. For those seeking custom synthesis or technical data sheets, collaboration with certified suppliers is recommended to ensure compliance with quality standards.

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